2-(2-Iodoethoxy)ethan-1-ol

Description

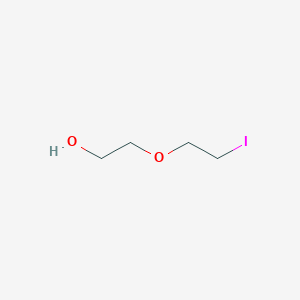

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodoethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXHFMCXXSYPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563770 | |

| Record name | 2-(2-Iodoethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130536-69-5 | |

| Record name | 2-(2-Iodoethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-iodoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 2 2 Iodoethoxy Ethan 1 Ol

Established Reaction Pathways for 2-(2-Iodoethoxy)ethan-1-ol Formation

The formation of this compound is most commonly achieved through nucleophilic substitution, a fundamental class of reactions in organic chemistry. This approach involves the replacement of a leaving group on a precursor molecule with an iodide nucleophile.

Nucleophilic substitution reactions provide a direct and efficient route to this compound. The success of this method relies on the selection of appropriate precursors with good leaving groups, effective iodide sources, and suitable reaction conditions.

A prominent method for synthesizing this compound is through a halogen exchange reaction, often referred to as the Finkelstein reaction. This process involves the conversion of an alkyl chloride or a sulfonate ester, such as a tosylate, into an alkyl iodide. The reaction is an equilibrium process, but it can be driven to completion by exploiting the differential solubility of the resulting salts in the chosen solvent. The general reactivity trend for this exchange is I > Br > Cl. wikipedia.orgprinceton.edu

Nucleophilic Substitution Reactions

Halogen Exchange: Displacement of Chloro and Tosylate Leaving Groups by Iodide

Precursors: 2-(2-Chloroethoxy)ethan-1-ol and Analogous Sulfonate Esters

The primary precursors for the synthesis of this compound are 2-(2-Chloroethoxy)ethan-1-ol and its sulfonate ester analogues, such as 2-(2-tosyloxyethoxy)ethan-1-ol.

2-(2-Chloroethoxy)ethan-1-ol : This chloro-analogue is a common starting material. It can be prepared from diethylene glycol by reaction with reagents like thionyl chloride. google.com For instance, a method has been developed where diethylene glycol is first reacted with metaboric anhydride, and the resulting intermediate is then treated with thionyl chloride to yield 2-(2-chloroethoxy)ethanol (B196239). google.com Another related precursor, N-[2-(2-Chloroethoxy)ethyl]acetamide, is synthesized from N-[2-(2-Hydroxyethoxy)ethyl]-acetamide using thionyl chloride in chloroform (B151607). orgsyn.org

Sulfonate Esters (Tosylates) : Alcohols can be converted into sulfonate esters, such as tosylates, by reacting them with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). rsc.org Tosylates are excellent leaving groups, often more reactive than halides, making them effective precursors for nucleophilic substitution reactions. nih.gov The synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate has been demonstrated by reacting 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) with p-toluenesulfonyl chloride (TsCl). rsc.org This highlights a standard procedure for converting a hydroxyl group into a superior leaving group, which can then be displaced by iodide.

Role of Iodide Sources (e.g., Sodium Iodide)

The iodide ion (I⁻) is the nucleophile that displaces the leaving group (chloride or tosylate) from the precursor molecule. Sodium iodide (NaI) is the most commonly used source for this purpose. orgsyn.orgrsc.org

In the context of the Finkelstein reaction, sodium iodide is dissolved in a suitable solvent, typically acetone (B3395972), where it is soluble. The chloro- or tosylate-containing precursor is then added to this solution. The nucleophilic iodide attacks the carbon atom bonded to the leaving group, resulting in the formation of the desired iodo-compound and a salt (sodium chloride or sodium tosylate). The choice of an iodide salt is crucial for the reaction's success. iaea.org

Solvent Effects in Nucleophilic Substitution (e.g., Acetone, DMF)

The choice of solvent is critical in nucleophilic substitution reactions as it influences reaction rates and equilibrium positions. For the synthesis of this compound via halogen exchange, polar aprotic solvents are generally preferred.

Acetone : Acetone is a classic solvent for the Finkelstein reaction. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium tosylate is not. This poor solubility causes the byproduct salt to precipitate out of the solution as it is formed. According to Le Châtelier's principle, the removal of a product from the reaction mixture shifts the equilibrium towards the formation of more products, thereby driving the reaction to completion and resulting in a high yield of the alkyl iodide.

Dimethylformamide (DMF) : DMF is another effective polar aprotic solvent for Sₙ2 reactions. It is capable of solvating cations well, leaving the nucleophile (iodide) relatively "bare" and highly reactive. This can lead to an increased reaction rate compared to protic solvents.

The table below summarizes a typical reaction for a related compound, demonstrating the role of the precursor, iodide source, and solvent.

| Precursor | Iodide Source | Solvent | Reaction Conditions | Yield | Reference |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol (0.59 mole) | Sodium iodide (3 mol) | Acetone (2.5 L) | Reflux for 5 hours, then room temperature for 16 hours | 53% |

Thermal Considerations and Mitigation Strategies during Synthesis

Thermal conditions play a significant role in the synthesis of this compound. Nucleophilic substitution reactions, particularly when displacing less reactive leaving groups like chloride, often require heating to proceed at a reasonable rate.

Refluxing the reaction mixture is a common practice. orgsyn.org For example, in the synthesis of a related iodo compound from its chloro precursor, the mixture of the precursor, sodium iodide, and acetone was stirred at reflux for 5 hours. This elevated temperature provides the necessary activation energy for the reaction to overcome the energy barrier for bond breaking and formation.

Care must be taken, however, as excessive heat can lead to side reactions or decomposition of the reactants or products. In the preparation of the precursor N-[2-(2-Chloroethoxy)ethyl]acetamide, the addition of thionyl chloride is performed at a controlled temperature of 10–15°C, after which the mixture is stirred at room temperature and then refluxed for a short period. orgsyn.org This initial cooling is a mitigation strategy to control the exothermic reaction between the alcohol and thionyl chloride before driving the reaction to completion with heat.

Emerging Synthetic Approaches to Iodoether Motifs

Recent progress in the synthesis of iodoethers has been driven by the discovery of novel reactivity and the development of advanced catalytic systems. These approaches offer alternatives to traditional methods, often providing improved yields, selectivity, and milder reaction conditions.

Iodocyclization is a powerful strategy for the stereoselective synthesis of cyclic ethers from unsaturated alcohols. This intramolecular process involves the activation of an alkene by an electrophilic iodine source, followed by a ring-closing attack by an internal nucleophile, typically a hydroxyl group. While this method primarily yields cyclic structures like tetrahydrofurans and oxetanes rather than the linear this compound, it is a cornerstone in the synthesis of iodoether motifs.

The reaction of homoallylic alcohols with iodine can lead to the formation of substituted tetrahydrofurans. The use of hypervalent iodine in conjunction with a catalytic amount of molecular iodine has been shown to facilitate the formation of these five-membered rings from primary, secondary, and tertiary homoallylic alcohols. The mechanism involves the formation of a cyclic iodonium (B1229267) ion, which is then intercepted by the intramolecular alcohol. Iodine-catalyzed Prins cyclization of homoallylic alcohols represents another facet of this chemistry, capable of producing 4-iodo-tetrahydropyrans under metal-free conditions. mdpi.com

The direct, intermolecular iodoetherification of unactivated alkenes is a highly atom-economical approach to synthesizing β-iodoethers. This reaction involves the simultaneous addition of an iodine atom and an alkoxy group across a double bond.

Traditional methods often employed N-iodosuccinimide (NIS) with an alcohol or molecular iodine (I₂) combined with a metal salt like Ag(I) or Ce(IV) to activate the iodine. thieme-connect.com However, simpler and more direct methods have been developed. An improved methodology involves the direct reaction of an alkene with two equivalents of molecular iodine in an alcohol, which serves as both the nucleophile and the solvent. thieme-connect.com This approach proceeds at room temperature and avoids the need for metal salts or complex reaction setups. The reaction mechanism is believed to proceed through the formation of a cyclic iodonium ion intermediate from the alkene and iodine. mdpi.com This electrophilic intermediate is then attacked by the alcohol nucleophile in an anti-fashion, leading to the formation of the β-iodoether. This method is advantageous as it often prevents the formation of 1,2-diiodoalkane side products. thieme-connect.com

More advanced catalytic systems have also been developed for this transformation. For instance, a trinuclear Zinc complex has been utilized to catalyze the intermolecular asymmetric iodoetherification of unfunctionalized alkenes, yielding chiral iodoethers with high enantioselectivity. nih.gov

The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile and environmentally friendly catalytic system for a wide range of organic transformations, including the formation of iodoethers. researchgate.netnih.govrsc.org This system is valued for its low cost, mild reaction conditions, and its ability to act as a powerful yet gentle oxidative system, often replacing toxic metal catalysts. rsc.orgmdpi.com

In the context of iodoether synthesis, the I₂/DMSO system can be used for the selective transformation of unactivated alkenes into β-iodoethers. researchgate.net In these reactions, DMSO can play a dual role, acting as both an oxidant and a solvent. researchgate.netmdpi.com The system facilitates the oxidative cyclization of C-H bonds and promotes the formation of C-O bonds. nih.gov While the precise mechanism can vary, it is proposed that DMSO can assist in the generation of the electrophilic iodine species required for the initial attack on the alkene. The system has gained considerable attention due to its high efficiency, operational simplicity, and alignment with the principles of green chemistry. researchgate.net

The table below summarizes various conditions for the synthesis of β-iodoethers.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Intramolecular Iodocyclization | Homoallylic Alcohol, I₂ (catalytic), Hypervalent Iodine | Forms cyclic iodoethers (e.g., tetrahydrofurans); Stereoselective. | |

| Direct Iodoetherification | Alkene, I₂ (2 equiv.), Alcohol (solvent) | Metal-free; Proceeds at room temperature; Avoids di-iodinated byproducts. | thieme-connect.com |

| Asymmetric Iodoetherification | Alkene, o-nitrophenol, NIS, Chiral Trinuclear Zn₃ Catalyst | Produces chiral iodoethers with high enantiomeric ratios. | nih.gov |

| Iodine-DMSO System | Alkene, I₂, DMSO | Mild, eco-friendly oxidative system; DMSO acts as oxidant and solvent. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistry-teaching-resources.com The synthesis of iodoethers is increasingly being evaluated through this lens, with a focus on developing more sustainable and environmentally benign methodologies.

A key aspect of green chemistry is the development of sustainable reaction conditions. This involves minimizing energy consumption, using safer solvents, and avoiding toxic reagents. researchgate.net

Historically, many iodination reactions were performed in chlorinated solvents like chloroform or carbon tetrachloride, which are now recognized as environmentally harmful. acsgcipr.org Modern approaches prioritize the use of greener solvents. Water has been employed as an eco-friendly solvent for some iodination reactions, and polyethylene (B3416737) glycol (PEG) has been used as a recyclable green reaction medium. mdpi.comacsgcipr.orgbenthamdirect.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemistry-teaching-resources.comacs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org

Addition reactions are inherently more atom-economical than substitution or elimination reactions. chemistry-teaching-resources.comscranton.edu

Addition Route: The direct iodoetherification of an alkene with an alcohol and an iodine source is a prime example of a high atom economy process. In an ideal reaction, all atoms of the reactants are incorporated into the final product, with minimal or no byproducts.

Substitution Route: A traditional, multi-step synthesis might involve converting an alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an iodide ion. This process generates significant waste in the form of the displaced leaving group and the reagents used to install it, resulting in poor atom economy. acs.org

The table below illustrates a theoretical comparison of atom economy for these two synthetic pathways to a simple iodoether.

| Synthetic Route | General Reaction | Atoms in Product vs. Reactants | Atom Economy |

|---|---|---|---|

| Addition Reaction | Alkene + Alcohol + I₂ → β-Iodoether + HI | All atoms from the alkene and alcohol are incorporated. The reaction adds I₂ across the double bond, with one iodine in the product and one in the HI byproduct. If I₂ is considered the reagent, the economy is high. | High (~100% for the core addition) |

| Substitution Reaction | Alcohol + TsCl → Tosylate → + NaI → Iodoalkane + NaOTs | The tosyl group (C₇H₇SO₂) and the chloride from TsCl, as well as the sodium from NaI, are waste products. | Low |

Waste minimization in halogenation reactions also involves the use of catalytic rather than stoichiometric reagents, which can be regenerated and reused. researchgate.net Reducing the number of synthetic steps, such as by employing one-pot procedures, and designing processes that are less prone to accidents or the release of hazardous substances are also critical components of a green synthetic strategy. nih.govmt.com

Reactivity and Mechanistic Investigations of 2 2 Iodoethoxy Ethan 1 Ol

Chemical Transformations Involving the Iodine Moiety

The iodine atom, being an excellent leaving group, is the primary site for a variety of chemical reactions. broadpharm.com Its departure as a stable iodide ion facilitates numerous transformations. rammohancollege.ac.in

The electron-deficient carbon atom attached to the iodine is prone to attack by a wide array of nucleophiles, leading to the substitution of the iodo group. rammohancollege.ac.in

Nucleophilic substitution reactions allow for the straightforward introduction of various functional groups. The reaction with hydroxide (B78521) ions yields the corresponding diol, 2-(2-hydroxyethoxy)ethan-1-ol. Similarly, reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of amino-substituted products, such as 2-[2-(methylamino)ethoxy]ethan-1-ol. The introduction of a thiol group can also be achieved through reaction with a hydrosulfide (B80085) salt.

| Nucleophile | Product |

| Hydroxide (OH⁻) | 2-(2-hydroxyethoxy)ethan-1-ol |

| Ammonia (NH₃) | 2-(2-aminoethoxy)ethan-1-ol |

| Methylamine (CH₃NH₂) | 2-[2-(methylamino)ethoxy]ethan-1-ol |

| Hydrosulfide (SH⁻) | 2-(2-mercaptoethoxy)ethan-1-ol |

Beyond the common nucleophiles, the iodo group can be displaced by other heteroatom-based nucleophiles. For instance, alkoxides can be employed to generate more complex ether structures. The reaction with other halides can also occur, although less common given the high reactivity of the starting iodide.

A particularly significant transformation of 2-(2-Iodoethoxy)ethan-1-ol is its reaction with sodium azide (B81097) to form 2-(2-azidoethoxy)ethan-1-ol. beilstein-journals.orgchemicalbook.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org The resulting azido (B1232118) derivative is a versatile intermediate. beilstein-journals.orgtandfonline.com The azide group can be readily reduced to a primary amine or utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to construct more complex molecules. tandfonline.comchemicalbook.com

Table 1: Synthesis of Azido Derivatives

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Azide (NaN₃) | 2-(2-azidoethoxy)ethan-1-ol |

| 2-(2-(2-Iodoethoxy)ethoxy)ethane | Sodium Azide (NaN₃) | 1-Azido-2-(2-(2-iodoethoxy)ethoxy)ethane rsc.org |

While less common for this specific molecule, the iodo group can potentially participate in cross-coupling reactions. evitachem.com For instance, Ullmann-type coupling reactions could be employed to form ether linkages by reacting with phenols in the presence of a copper catalyst. kuleuven.be Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also a possibility for forming carbon-carbon bonds, though this is more typical for aryl or vinyl iodides. beilstein-journals.orgchiba-u.jpnih.gov

Diverse Nucleophilic Substitution Reactions

Transformations of the Hydroxyl Functionality

The terminal hydroxyl group of this compound offers another site for chemical modification. Standard alcohol reactions can be performed, provided the conditions are compatible with the iodo-ether functionality. Such transformations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers. For example, reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride would yield the corresponding benzyl ether.

Oxidation: Mild oxidation could convert the primary alcohol to an aldehyde, while stronger oxidizing agents would lead to a carboxylic acid.

Tosylation: Reaction with tosyl chloride in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. libretexts.org

These transformations of the hydroxyl group further enhance the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures.

Applications of 2 2 Iodoethoxy Ethan 1 Ol As a Versatile Building Block in Advanced Synthesis

Role in Polymer Chemistry and Macromolecular Architectures

In polymer science, 2-(2-Iodoethoxy)ethan-1-ol and its derivatives are instrumental in designing and synthesizing advanced macromolecular structures. The presence of a terminal iodide, an excellent leaving group, and a hydroxyl group, which can be used for initiation or further functionalization, provides multiple pathways for polymer modification and construction.

Precursor in "Click Chemistry" for Bioconjugation and Polymer Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for efficiently and specifically linking molecular fragments. nih.govbroadpharm.com The this compound molecule is an ideal precursor for creating reagents for these reactions. The iodo group can be readily displaced by an azide (B81097) nucleophile (such as sodium azide) to yield the corresponding 2-(2-azidoethoxy)ethan-1-ol. researchgate.nettandfonline.comnih.gov This azido-functionalized alcohol can then be used in several ways:

It can act as an initiator for ring-opening polymerization (ROP) to produce polymers with a terminal azide group (e.g., azido-terminated poly(ε-caprolactone)). tandfonline.com

It can be attached to other molecules to introduce an azide group for subsequent "clicking."

These azide-terminated polymers or molecules can then be reacted with alkyne-functionalized partners to create more complex structures like block copolymers or for bioconjugation purposes. nih.govnih.gov The CuAAC reaction is known for its high efficiency, selectivity, and biocompatibility, making it suitable for creating well-defined polymers and for labeling biological molecules. nih.govbroadpharm.com For instance, well-defined PNVCL with an alkyne function was used to create new linear block copolymers by reacting it with an azide-terminated poly(ethylene glycol) (N3-PEG) via the CuAAC reaction. nih.gov

Table 1: Application in "Click Chemistry"

| Precursor Compound | Functional Intermediate | Reaction Type | Application |

|---|---|---|---|

| 2-(2-Chloroethoxy)ethan-1-ol (analogue) | 2-(2-Azidoethoxy)ethan-1-ol tandfonline.com | Nucleophilic Substitution | Precursor for azide-terminated polymers tandfonline.com |

| Azide-terminated Polymer | - | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | Synthesis of block copolymers, bioconjugation nih.govnih.gov |

| Alkyne-functionalized PNVCL | - | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov | Synthesis of linear block copolymers with N3-PEG nih.gov |

Synthesis of Graft Copolymers (e.g., Comb-Type Architectures)

Graft copolymers, which feature polymeric side chains attached to a main polymer backbone, exhibit unique properties derived from their constituent parts. uctm.edu The "grafting-to" method using click chemistry is a powerful strategy for synthesizing these architectures, often resulting in comb- or brush-type structures.

In this approach, this compound serves as a precursor to one of the key components. For example, its azido-analogue, 2-(2-azidoethoxy)ethan-1-ol, can initiate the ring-opening polymerization of monomers like ε-caprolactone to form an azide-terminated poly(ε-caprolactone) (PCL-N3). researchgate.nettandfonline.com Separately, a polymer backbone, such as polyvinyl chloride (PVC), can be functionalized with alkyne groups (propargyl groups). The azide-terminated PCL side chains are then "clicked" onto the alkyne-functionalized PVC backbone. tandfonline.com This reaction results in a poly(vinyl chloride-g-ε-caprolactone) [poly(VC-g-CL)] brush-type graft copolymer, a method that is noted for being simple and efficient. tandfonline.com This combination of ROP and click chemistry provides excellent control over the final structure. tandfonline.com

Table 2: Synthesis of a Comb-Type Graft Copolymer

| Step | Polymer Component | Key Reagent Derived from Precursor | Resulting Structure |

|---|---|---|---|

| 1 | Poly(ε-caprolactone) (PCL) Side Chains | 2-(2-Azidoethoxy)ethan-1-ol (as initiator) tandfonline.com | Azide-terminated PCL (PCL-N3) tandfonline.com |

| 2 | Poly(vinyl chloride) (PVC) Backbone | Propargyl alcohol | Alkyne-functionalized PVC tandfonline.com |

| 3 | Grafting Reaction (Click Chemistry) | PCL-N3 + Alkyne-PVC | Poly(VC-g-CL) Comb Copolymer tandfonline.com |

Crosslinking Agent in the Formation of Polymer Networks (e.g., Semi-IPN)

Crosslinking transforms individual polymer chains into a three-dimensional network, significantly altering their mechanical and physical properties, often making them more rigid and stable. wikipedia.orgspecialchem.comresearchgate.net While this compound itself is monofunctional in terms of its iodo group, its close structural analogue, 1,2-bis-(2-iodoethoxy)ethane (BIEE) , is a difunctional molecule widely used as a crosslinking agent. nih.govresearchgate.net

BIEE is particularly effective in creating semi-interpenetrating polymer networks (semi-IPNs). nih.govresearchgate.net A semi-IPN consists of a crosslinked polymer network with linear polymer chains physically entrapped within it, without being covalently bonded to the network. chem-soc.siuni-halle.de

In a typical synthesis, well-defined linear polymer chains containing tertiary amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), are crosslinked using BIEE. nih.govresearchgate.netresearchgate.net The crosslinking occurs via quaternization as the two iodo groups on BIEE react with the tertiary amine groups on different pDMAEMA chains, forming a covalently bonded network. nih.govresearchgate.net If this reaction is performed in the presence of a second, different linear polymer (e.g., hydrophobic poly(9-anthrylmethyl methacrylate) or hydrophilic polyvinylpyrrolidone), this second polymer becomes physically entangled within the newly formed pDMAEMA network, resulting in a semi-IPN. nih.govresearchgate.netresearchgate.net This method allows for the creation of functional materials, such as 3D luminescent chemosensors for metal ions. nih.govresearchgate.net

Utilization in Supramolecular Chemistry and Molecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. The ability of this compound to introduce flexible, hydrophilic ethylene (B1197577) glycol units makes it a useful component in designing molecules for self-assembly.

Construction of Supramolecular Protein Assemblies

Natural proteins often assemble into complex, dynamic structures to perform advanced biological functions. google.commdpi.com Replicating this behavior synthetically is a major goal of supramolecular chemistry. Stimuli-sensitive linkers derived from oligoethylene glycol structures can be attached to proteins, enabling them to form spherical, self-assembled structures through a supramolecular strategy. google.com

A patent describes the synthesis of related iodo-functionalized linkers, such as (2-(2-(2-iodoethoxy)ethoxy)ethoxy)trimethylsilane, for use in creating these protein assemblies. google.com The general process involves synthesizing a functional linker, which often includes a hydrophilic chain (like the one derived from the iodoethanol precursor) and a reactive group. This linker is then conjugated to a protein. The modified proteins, now programmed with specific interaction capabilities, can self-assemble into larger, ordered supramolecular structures. google.com

Components in Novel Crown Ether Based Systems and Gels

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations within their central cavity. mdpi.com Their synthesis often involves the cyclization of linear oligoethylene glycol chains. Due to its structure—a diethylene glycol unit with a hydroxyl group at one end and a reactive iodo group at the other—this compound is a potential building block for such macrocycles.

Research into supramolecular gels and crown ether systems has utilized the closely related difunctional compound 1,2-bis(2-iodoethoxy)ethane (BIEE) as a key building block. skemman.is In these syntheses, the di-iodo compound can react with diamines or other nucleophilic linkers to construct larger, often macrocyclic, structures that form the basis of supramolecular gels or novel crown ether systems. mdpi.comskemman.is For example, 1,10-diaza-18-crown-6 can be reacted with alkylating agents to produce more complex derivatives for various applications. mdpi.com The fundamental reactivity of the iodo-ethoxy-ethane moiety in these documented syntheses highlights the utility of this compound as a component for accessing similar systems.

Design of Stimuli-Sensitive Conjugates

The unique chemical properties of this compound make it a valuable component in the design of stimuli-sensitive conjugates, which are engineered to respond to specific environmental triggers. These triggers can include changes in pH, redox potential, or the presence of certain enzymes. The iodo- group is a good leaving group, facilitating nucleophilic substitution reactions, which is a key step in attaching this linker to biomolecules or other functional moieties.

The oligoethylene glycol-like structure of this compound can be incorporated into larger polymer structures to create materials that respond to multiple stimuli. researchgate.net For instance, polymers containing similar building blocks have been designed to react to changes in pH, temperature, and redox conditions. researchgate.net These "smart" materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by the specific conditions of a target site, such as a tumor microenvironment. researchgate.netgoogle.com

Research has explored the creation of stimuli-sensitive protein conjugates. google.com These conjugates can be designed to release a payload or change conformation in response to endogenous stimuli like pH gradients or enzyme concentrations. google.com The general principle involves linking a functional probe to a protein via a linker derived from molecules like this compound. The linker's stability is designed to be sensitive to a particular stimulus, leading to cleavage and activation.

Precursors for Radiopharmaceutical Development

Application in Radiopharmaceutical Synthesis

The compound this compound serves as a crucial precursor in the synthesis of radiopharmaceuticals, particularly those involving the labeling of molecules with radioisotopes for imaging or therapeutic purposes. The presence of the iodine atom allows for straightforward radioiodination, or it can be replaced by other functional groups to facilitate the attachment of radiometals.

In one application, a derivative of this compound was used in the synthesis of metal-containing biomolecule conjugates for potential use in 99mTc molecular imaging. uzh.ch The synthesis involved converting the alcohol group to a different functional group for conjugation, while the iodo- group could be utilized for radiolabeling.

Potential in Pretargeted Radioimmunotherapy

Pretargeted radioimmunotherapy (PRIT) is a strategy that separates the tumor-targeting step from the delivery of the radionuclide. This approach aims to minimize radiation exposure to healthy tissues. The strategy involves administering a tumor-targeting antibody conjugated to a molecule with high affinity for a subsequently administered small-molecule radiopharmaceutical.

The versatility of this compound and its derivatives makes them suitable for this application. They can be used to synthesize the small-molecule component that carries the radionuclide. The ethylene glycol chain can improve the pharmacokinetic properties of the radiolabeled molecule, while the reactive iodo- group provides a site for attaching the radionuclide or a chelating agent for a radiometal. This approach allows for the rapid clearance of the unbound radiopharmaceutical, reducing systemic toxicity.

Synthesis of Complex Organic Molecules

Intermediate in the Preparation of Diverse Pharmacophores

The reactivity of the iodo- group in this compound makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules (pharmacophores). A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity.

This compound has been utilized in the synthesis of:

Anticancer agents: It has been used to create analogues of existing anticancer drugs, aiming to improve properties like water solubility and selectivity for target proteins. oncotarget.com For example, it was used in the synthesis of novel nitrobenzoxadiazole (NBD) analogues. oncotarget.com

Enzyme inhibitors: The compound can be used to introduce a flexible, hydrophilic linker into molecules designed to inhibit specific enzymes. This was demonstrated in the synthesis of inhibitors for glutathione (B108866) transferase P1-1. oncotarget.com

Targeted therapy agents: Its structure is suitable for linking targeting moieties to therapeutic agents, as seen in the development of compounds for targeted drug delivery.

Analogues for Targeted Therapies

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer, often requires the synthesis of complex molecules. The compound this compound and its derivatives are useful in creating these complex structures.

For instance, it has been used as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins. researchgate.net In this context, the linker derived from this compound connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Additionally, derivatives have been used in the synthesis of analogues for various therapeutic targets:

Kinase inhibitors: The linker can be used to connect different fragments of a molecule to optimize its binding to the target kinase.

Receptor agonists/antagonists: It can be used to modify the structure of known ligands to improve their affinity and selectivity for a particular receptor.

The ability to introduce a flexible and hydrophilic chain can improve the pharmacokinetic properties of the resulting therapeutic agent, such as its solubility and bioavailability.

Advanced Analytical and Computational Methodologies for 2 2 Iodoethoxy Ethan 1 Ol

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 2-(2-Iodoethoxy)ethan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, mass, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structural integrity of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of protons in the molecule. The protons of the two methylene (B1212753) groups in the iodoethoxy moiety (–OCH₂CH₂I) typically appear as a multiplet in the range of δ 3.6–3.8 ppm. The methylene group adjacent to the hydroxyl function (–CH₂OH) is expected to show a triplet between δ 1.9–2.1 ppm. The exact chemical shifts and multiplicities can be influenced by the solvent used. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing signals for each unique carbon environment. For this compound, characteristic signals include one for the carbon atom bonded to the iodine (–CH₂I), which is typically found in the upfield region around 30 ppm. The carbon atoms of the ether linkage (–OCH₂) are observed further downfield, at approximately 70 ppm. The presence of four distinct signals in the spectrum would confirm the four unique carbon environments in the molecule. docbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.6 – 3.8 | Multiplet | –OCH₂CH₂ I |

| ¹H | 1.9 – 2.1 | Triplet | –CH₂ OH |

| ¹³C | ~70 | - | –OC H₂C H₂I |

| ¹³C | ~30 | - | –OCH₂C H₂I |

| ¹³C | - | - | HOC H₂CH₂O– |

Mass spectrometry is utilized to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular weight of this compound is 216.02 g/mol . nih.govchemsrc.com

Upon ionization in the mass spectrometer, a molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 216. A small [M+1] peak may also be observed due to the natural abundance of the ¹³C isotope. docbrown.infodocbrown.info

The fragmentation of this compound is influenced by the presence of the ether, hydroxyl, and iodo functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 198 ([M-18]⁺). savemyexams.com Ethers often cleave at the C–O bond. docbrown.info The fragmentation of the iodo-substituent is also a key diagnostic feature. Cleavage of the C-I bond can lead to fragments corresponding to the loss of an iodine atom or an iodo-containing radical.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum include:

A broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the O–H stretching vibration of the alcohol functional group.

A strong absorption band corresponding to the C–I stretch, which typically appears in the low-frequency region, around 500 cm⁻¹.

Absorptions related to the C-O ether linkage.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Alcohol (O–H) | Stretching | ~3400 (Broad) |

| Alkyl (C–H) | Stretching | 2850–2960 |

| Ether (C–O) | Stretching | 1050–1150 |

| Carbon-Iodine (C–I) | Stretching | ~500 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for this purpose.

Gas chromatography (GC) is a well-suited technique for the analysis of volatile compounds like this compound and its analogs, such as 2-(2-chloroethoxy)ethanol (B196239). researchgate.netthermofisher.com It is widely used for quantitative determination and to ensure the selectivity of the analytical method. bibliotekanauki.pl

For the analysis of such compounds, a capillary column with a polar stationary phase is often employed to achieve good separation. The oven temperature is typically programmed to start at a lower temperature and gradually increase to ensure the elution of all components. bibliotekanauki.pl A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. The method can be validated to ensure its accuracy, precision, and linearity for quantitative purposes. Monitoring by GC is crucial at various stages of synthesis to control for impurities. researchgate.net

While GC is often preferred for volatile analytes, High-Performance Liquid Chromatography (HPLC) can also be developed as an analytical method for this compound. HPLC is particularly useful for monitoring reactions and assessing the purity of non-volatile starting materials or products in a synthesis route involving this compound.

A reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a UV detector, especially if the molecule contains a chromophore or if derivatization is performed. HPLC methods are valuable for separating compounds with a wide range of polarities. wisconsin.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly sensitive chromatographic technique used to separate components in a mixture. libretexts.org It is an invaluable tool for monitoring the progress of chemical reactions by observing the consumption of starting materials and the formation of products. libretexts.orgsavemyexams.com

In the context of reactions involving this compound, TLC is employed to track its conversion to a desired product. The principle of separation is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent or solvent system). savemyexams.com

Methodology: A small spot of the reaction mixture is applied to the baseline of a TLC plate. savemyexams.com The plate is then placed in a sealed chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. libretexts.org The rate of movement is determined by the compound's affinity for the stationary phase versus its solubility in the mobile phase. libretexts.orgsavemyexams.com

Due to the presence of a hydroxyl group and an ether linkage, this compound is a moderately polar molecule. Its starting material and the resulting product will likely have different polarities, leading to different Retention Factor (Rf) values on the TLC plate. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For instance, in a substitution reaction where the iodine atom is replaced by a less polar group, the product spot will travel further up the plate (higher Rf) than the starting material spot. Conversely, if iodine is replaced by a more polar group, the product spot will have a lower Rf value. By spotting the reaction mixture alongside the pure starting material, one can visually track the disappearance of the starting material spot and the appearance of a new product spot over time.

Visualization of the spots on the TLC plate is often necessary as many organic compounds are colorless. Common visualization techniques include exposure to ultraviolet (UV) light, which can reveal UV-active compounds, or staining with iodine vapor, where the iodine crystals sublime and react with or adsorb to the compounds, making them visible as brown spots. savemyexams.comrsc.org

Table 1: Typical Parameters for TLC Monitoring of Reactions with this compound

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel (SiO₂) is commonly used due to its polarity. savemyexams.com |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | A mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) and methanol (MeOH) in varying ratios (e.g., 4:1, 7:3) is often effective. rsc.orgbeilstein-journals.orgmdpi.com |

| Visualization | Method used to see the separated spots. | UV light (if compounds are UV-active) or an iodine chamber. rsc.org |

| Rf Value | Ratio of distances traveled by the spot and the solvent. | Varies with the exact mobile phase but allows for tracking the relative position of reactants and products. |

Column Chromatography for Purification Strategies

Following the completion of a reaction, column chromatography is a critical technique for the purification of the desired product from unreacted starting materials, by-products, and catalysts. rsc.orgnih.gov This method operates on the same principles of separation as TLC but is applied on a preparative scale to isolate larger quantities of material. libretexts.org

Purification Strategy: For the purification of compounds derived from this compound, silica gel is almost universally used as the stationary phase, packed into a glass column. The crude reaction mixture is loaded onto the top of the silica gel column. Then, a carefully selected solvent system (eluent), often predetermined by TLC analysis, is passed through the column. mdpi.com

The components of the mixture move through the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds typically elute from the column first, while more polar compounds are retained longer on the silica gel. Fractions of the eluting solvent are collected sequentially, and TLC is used to analyze these fractions to identify which ones contain the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified product. rsc.orgbeilstein-journals.org

Numerous research articles describe the purification of derivatives of this compound using this technique. For example, derivatives are often purified using gradients of ethyl acetate in petroleum ether or methanol in dichloromethane. rsc.orgmdpi.comnih.gov

Table 2: Example Column Chromatography Conditions for Purifying this compound Derivatives

| Product Type | Stationary Phase | Eluent System | Reference |

| Azide (B81097) derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) = 6:1 | rsc.org |

| Tosylated derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EA) = 4:1 | rsc.org |

| Ether-linked chalcones | Silica Gel | Petroleum Ether / Ethyl Acetate (PE/EtOAc) = 4:1 | mdpi.com |

| Amine derivatives | Silica Gel | Methanol / Dichloromethane (MeOH/DCM) gradient | nih.gov |

Theoretical and Computational Chemistry Studies

To complement experimental data, theoretical and computational methods provide profound insights into the intrinsic properties and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com It is widely applied to understand reaction mechanisms, predict geometries of transition states, and calculate reaction energy barriers. numberanalytics.comresearchgate.net

For this compound, DFT calculations can offer detailed mechanistic insights into its reactions. For example, in a nucleophilic substitution reaction, DFT can be used to model the energy profile of the entire process. This involves calculating the energies of the reactants, the transition state (where the old C-I bond is partially broken and the new bond with the nucleophile is partially formed), and the products. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy, a crucial parameter that determines the reaction rate.

DFT can also elucidate the role of the solvent, the nature of the nucleophile, and the electronic effects of the ethoxy and hydroxyl groups on the reactivity of the C-I bond. By mapping the potential energy surface, researchers can identify the most likely reaction pathway and predict potential side reactions. numberanalytics.comresearchgate.net While specific DFT studies on this compound are not widely published, the methodology is standard for analogous iodo-compounds. core.ac.uk

Simulations for Predictive Modeling

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comwhiterose.ac.uk These simulations can predict how molecules like this compound will behave in different environments, providing a dynamic view that complements the static picture from methods like DFT.

By simulating a system containing many molecules of this compound, often with a solvent, researchers can predict macroscopic properties from the underlying molecular interactions. This includes properties like diffusion coefficients, viscosity, and conformational preferences of the molecule. For example, an MD simulation could reveal how the flexible ethyl ether chain folds and moves in an aqueous versus a nonpolar solvent.

Predictive modeling with MD can also be used to understand interactions with other molecules or surfaces. mdpi.com For instance, if this compound is used as a linker to attach to a surface or a larger biomolecule, simulations can predict the preferred binding conformations and the strength of the interaction. These predictive capabilities are invaluable for designing new materials or functionalized molecules. whiterose.ac.uk

Molecular Descriptors in Structure-Activity Relationships

Molecular descriptors are numerical values that encode chemical information and characterize the structure of a molecule. wiley.comnih.gov These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. wiley.comresearchgate.net In a QSAR study, a statistical model is built to correlate the variation in the biological activity of a series of compounds with changes in their molecular descriptors.

For this compound and its derivatives, a wide range of descriptors can be calculated using computational software. nih.gov These fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Describe the connectivity and branching of the molecule.

Geometrical Descriptors: Describe the 3D size and shape of the molecule.

Electrostatic Descriptors: Partial charges on atoms, dipole moment, and polar surface area (PSA). These are particularly important for interactions involving polar groups like the hydroxyl and ether functions. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (like DFT), these include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

If a series of compounds based on the this compound scaffold were synthesized and tested for a specific biological activity, a QSAR model could be developed. This model would identify which molecular descriptors are most important for the observed activity. For example, the model might reveal that increasing the polar surface area or tuning the HOMO-LUMO gap leads to higher potency, providing a rational basis for designing new, more effective compounds.

Table 3: Selected Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C₄H₉IO₂ | Defines the elemental composition. nih.gov |

| Molecular Weight | 216.02 g/mol | A fundamental constitutional descriptor. nih.gov |

| XLogP3 | 0.7 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Represents the surface area contributed by polar atoms (oxygens), influencing membrane permeability and intermolecular interactions. nih.gov |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can donate one hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms can each accept a hydrogen bond. nih.gov |

| Rotatable Bond Count | 4 | Indicates the molecule's conformational flexibility. nih.gov |

Environmental Fate and Degradation Pathways of Iodoether Compounds

The environmental fate of iodoether compounds, such as 2-(2-Iodoethoxy)ethan-1-ol, is governed by a combination of physical, chemical, and biological processes. While specific research on this compound is limited, the behavior of related organoiodine compounds, particularly iodinated X-ray contrast media (ICM) and their derivatives, provides significant insight into the potential environmental pathways. These compounds are of increasing concern due to their widespread use, persistence, and potential to form toxic byproducts. researchgate.netnih.govmdpi.com

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and sustainable synthetic routes for 2-(2-Iodoethoxy)ethan-1-ol. Current methods often rely on traditional chemical transformations that may involve harsh conditions or generate significant waste. The principles of green chemistry could be applied to devise novel synthetic pathways with improved atom economy and reduced environmental impact. rsc.org

Key areas for exploration include:

Catalytic Approaches: Investigating the use of novel catalysts to facilitate the etherification and iodination steps in a more controlled and efficient manner. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields under milder reaction conditions. mdpi.com

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and product purity. researchgate.net Flow reactors can provide precise control over reaction parameters, leading to improved yields and reduced byproduct formation.

Renewable Feedstocks: Exploring the synthesis of this compound from renewable feedstocks would be a significant step towards a more sustainable chemical industry. This could involve the use of bio-based starting materials and environmentally benign reagents.

| Potential Improvement | Methodology | Anticipated Benefits |

| Increased Yield | Catalyst development, Process optimization | Reduced waste, Lower cost |

| Enhanced Safety | Flow chemistry, Milder reaction conditions | Minimized risk of hazardous incidents |

| Sustainability | Use of renewable feedstocks, Green solvents | Reduced environmental footprint |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its iodo and hydroxyl functional groups. While the individual reactivity of these groups is well-understood, their interplay within the same molecule could lead to novel and unexplored reactivity patterns.

Future research in this area could focus on:

Intramolecular Cyclization: Investigating the conditions under which this compound can undergo intramolecular cyclization to form cyclic ethers. This could be triggered by a base or a catalyst, and the resulting cyclic ethers could have interesting applications in their own right.

Novel Coupling Reactions: The iodo group is an excellent handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. mdpi.com Exploring the participation of this compound in these reactions could lead to the synthesis of a wide range of more complex molecules with tailored properties.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. nih.govnih.govfrontiersin.org Investigating the formation and reactivity of hypervalent iodine derivatives of this compound could open up new avenues for chemical transformations.

Expansion of Applications in Advanced Materials and Chemical Biology

The structural similarity of this compound to PEG suggests a wide range of potential applications in advanced materials and chemical biology. The presence of a reactive iodo group allows for its covalent attachment to various substrates, while the hydroxyl group can be used for further functionalization.

Promising areas for future application-oriented research include:

Surface Modification: The compound could be used to modify the surface properties of materials, imparting hydrophilicity and biocompatibility. This could be particularly useful in the development of biomedical devices and biosensors.

Polymer Synthesis: this compound could serve as a monomer or an initiator for the synthesis of novel polymers with well-defined architectures and functionalities. These polymers could find applications in drug delivery, tissue engineering, and other biomedical fields. alfa-chemistry.comjenkemusa.com

Bioconjugation: The iodo group can react with nucleophilic residues on biomolecules, such as thiols, allowing for the covalent attachment of the ethoxy ethanol (B145695) moiety. This "PEGylation-like" modification could be used to improve the pharmacokinetic properties of therapeutic proteins and peptides.

| Application Area | Potential Role of this compound | Example |

| Advanced Materials | Surface modification agent, Monomer | Creating anti-fouling surfaces on medical implants |

| Chemical Biology | Bioconjugation linker | Improving the in-vivo stability of a therapeutic enzyme |

| Drug Delivery | Component of drug-eluting coatings | Controlled release of a drug from a stent |

Deeper Computational Modeling for Predictive Understanding

Computational modeling can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.

Future computational studies could focus on:

Conformational Analysis: Predicting the preferred conformations of the molecule in different environments, which can influence its reactivity and interactions with other molecules.

Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound, including transition state analysis and the identification of key intermediates.

Structure-Property Relationships: Establishing correlations between the molecular structure of derivatives of this compound and their macroscopic properties, such as solubility, viscosity, and binding affinity. This can aid in the rational design of new molecules with desired characteristics.

Comprehensive Environmental Impact Assessment of Related Compounds

As with any chemical compound that has the potential for widespread use, a thorough assessment of the environmental impact of this compound and its derivatives is crucial. Halogenated organic compounds can be persistent in the environment and may have adverse effects on ecosystems. researchgate.nettecamgroup.comepa.govnih.gov

Future research should include:

Biodegradability Studies: Evaluating the biodegradability of this compound under various environmental conditions to determine its persistence.

Toxicity Assessment: Investigating the potential toxicity of the compound and its degradation products to a range of organisms, including aquatic life and microorganisms. rsc.orgresearchgate.net

A proactive approach to understanding and mitigating the potential environmental impact will be essential for the responsible development and application of this compound and related compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | NaI, acetone, 60°C | |

| Reductive Alkylation | 70–80 | LiAlH₄, THF, 0°C |

Advanced: How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The iodine atom in this compound enhances its reactivity in SN2 reactions due to:

- Polarizability: Iodine’s large atomic radius facilitates bond cleavage, accelerating substitution compared to chloro or bromo analogs .

- Leaving Group Ability: The weaker C–I bond (vs. C–Cl or C–Br) lowers activation energy, favoring displacement by nucleophiles like hydroxide or amines .

- Thermal Instability: The compound may decompose under prolonged heating, requiring controlled reaction temperatures (e.g., <50°C) to avoid byproduct formation .

Advanced: What strategies mitigate thermal instability during exothermic reactions involving this compound?

Answer:

To address thermal instability:

- Temperature Control: Use ice baths or jacketed reactors to maintain temperatures below 50°C .

- Inert Atmosphere: Conduct reactions under nitrogen or argon to prevent oxidative degradation .

- Catalytic Additives: Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to reduce reaction time and energy input .

Q. Table 2: Stability Under Different Conditions

| Condition | Decomposition Onset (°C) | Mitigation Strategy |

|---|---|---|

| Ambient Air | 60 | Inert atmosphere |

| Moisture Exposure | 40 | Anhydrous solvents |

Basic: What analytical techniques confirm the structural integrity of this compound post-synthesis?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.6–3.8 ppm (m, –OCH₂CH₂I) and δ 1.9–2.1 ppm (t, –CH₂OH) .

- ¹³C NMR: Signals for –CH₂I (~30 ppm) and ether oxygens (~70 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 220 (C₄H₉IO₂) with fragmentation patterns confirming the iodoethoxy group .

- IR Spectroscopy: Broad O–H stretch (~3400 cm⁻¹) and C–I stretch (~500 cm⁻¹) .

Advanced: How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?

Answer:

Contradictions arise from the compound’s amphiphilic nature (polar –OH and non-polar iodoethoxy group). Strategies include:

- Solvent Polarity Screening: Test solubility in binary solvent systems (e.g., water/ethanol mixtures) to identify optimal conditions .

- Temperature-Dependent Studies: Measure solubility at 25°C and 50°C to account for entropy effects .

- Computational Modeling: Use COSMO-RS simulations to predict solubility based on molecular charge distribution .

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 5.2 | 25 |

| Ethanol | 22.7 | 25 |

| Chloroform | 45.3 | 25 |

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

- Pharmaceutical Intermediates: Used to synthesize iodinated analogs of bioactive molecules (e.g., antitumor agents) .

- Polymer Chemistry: Serves as a crosslinker in ethylene glycol-based polymers for controlled drug delivery systems .

- Radiolabeling: The iodine atom enables incorporation into radiopharmaceuticals for imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.